

A Comparative Guide to Analytical Standards for 1-(4-Nitrophenyl)piperidine

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidine

Cat. No.: B1293623

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For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of analytical standards for **1-(4-Nitrophenyl)piperidine**, focusing on purity, available analytical data, and recommended analytical methodologies.

Comparison of Commercially Available 1-(4-Nitrophenyl)piperidine Standards

The purity of commercially available **1-(4-Nitrophenyl)piperidine** standards can vary between suppliers. While some suppliers provide detailed certificates of analysis, others may offer limited analytical data. Researchers should carefully evaluate the provided documentation to ensure the standard meets the requirements of their specific application.

Supplier Category	Typical Purity	Analytical Data Provided	Notes
Major Chemical Suppliers (e.g., Sigma-Aldrich)	Often supplied as "AldrichCPR" (Chemically Pure Reagent)	Limited analytical data may be provided; product is sold "as-is" with the buyer responsible for confirming identity and purity.[1][2]	Suitable for early-stage research and development where the highest level of characterization is not required.
Specialty Chemical Suppliers	96% to >99% (often determined by HPLC or LC-MS)	May include HPLC purity, ¹ H NMR, and mass spectrometry data upon request.	A good option for applications requiring a well-characterized standard.
Reference Standard Providers	High purity (e.g., >98%) with detailed Certificate of Analysis	Comprehensive data package including purity by HPLC, identity by NMR and MS, and potentially quantitative NMR (qNMR) for certified reference materials (CRMs).	Ideal for quantitative analysis, method validation, and quality control purposes. Currently, no specific Certified Reference Material (CRM) for 1-(4-Nitrophenyl)piperidine is readily found.

Analytical Methodologies for Quality Assessment

A multi-pronged analytical approach is recommended for the comprehensive characterization of **1-(4-Nitrophenyl)piperidine** standards. High-Performance Liquid Chromatography (HPLC) is suitable for purity determination and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for identity confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated, stability-indicating HPLC method is crucial for determining the purity of **1-(4-Nitrophenyl)piperidine** and for separating it from potential impurities and degradation products. While a specific validated method for **1-(4-Nitrophenyl)piperidine** is not readily available in the public domain, a method can be adapted from similar compounds. The following is a proposed HPLC-UV method based on the analysis of a structurally related piperidine derivative.

Experimental Protocol: HPLC-UV Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). The organic content will need to be optimized to achieve adequate retention and separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: The UV spectrum of **1-(4-Nitrophenyl)piperidine** should be measured to determine the optimal wavelength for detection, likely around the absorbance maximum of the nitrophenyl chromophore.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

^1H and ^{13}C NMR spectroscopy are powerful tools for the unambiguous identification of **1-(4-Nitrophenyl)piperidine**. The spectra should be consistent with the expected chemical shifts and coupling patterns for the structure.

Experimental Protocol: NMR Analysis

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR: Acquire a standard proton spectrum. Key signals would include those for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine ring.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of **1-(4-Nitrophenyl)piperidine**. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocol: GC-MS Analysis

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A suitable capillary column for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split or splitless injection of a dilute solution of the standard in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Temperature Program: An oven temperature gradient to ensure elution of the analyte.
- Ionization: Electron Ionization (EI) is a common technique for generating a reproducible fragmentation pattern that can be used for library matching and structural elucidation.

Potential Impurities and Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5][6][7] Potential impurities in **1-(4-Nitrophenyl)piperidine** standards could arise from the synthesis process or from degradation upon storage.

Common Process-Related Impurities:

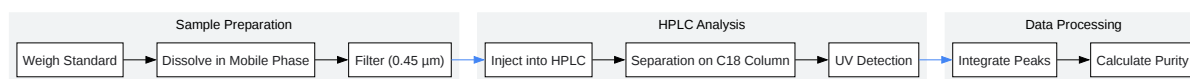
- Piperidine: An unreacted starting material.
- 4-Halonitrobenzene or related activated nitrobenzene derivative: The other starting material in the synthesis.
- By-products: Products from side reactions occurring during the synthesis.

Potential Degradation Products:

Forced degradation studies would involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.

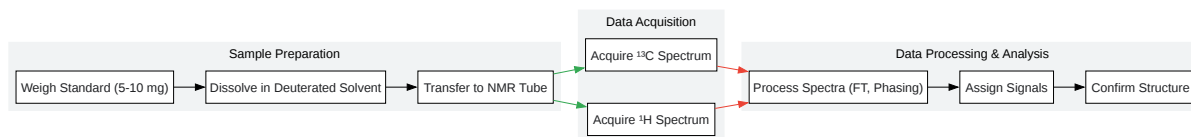
Visualizing Analytical Workflows

The following diagrams illustrate the logical workflows for the key analytical techniques used in the characterization of **1-(4-Nitrophenyl)piperidine** standards.



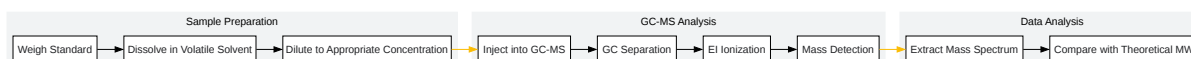
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Caption: Workflow for HPLC Purity Analysis.



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Caption: Workflow for NMR Structural Confirmation.



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Caption: Workflow for GC-MS Molecular Weight Verification.

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